molecular formula C22H28ClFO4 B1669188 Clobetasol propionate CAS No. 25122-46-7

Clobetasol propionate

Número de catálogo: B1669188
Número CAS: 25122-46-7
Peso molecular: 410.9 g/mol
Clave InChI: FCSHDIVRCWTZOX-DVTGEIKXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of clobetasol propionate involves multiple steps, starting from prednisoloneThe final step involves esterification with propionic acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is designed to ensure high yield and purity, adhering to stringent quality control standards .

Análisis De Reacciones Químicas

Degradation Reactions

Clobetasol propionate degrades under specific conditions, with mechanisms influenced by pH, temperature, and solvent interactions.

Favorskii-like Rearrangement Under Weakly Acidic Conditions

In isopropanol/water mixtures with acetic acid, the 20-ketone-21-chloro moiety undergoes enolization, forming a nucleophilic enol that attacks the 17-position. This eliminates the 17-propionyl group and generates a cyclopropanone Favorskii intermediate. Subsequent water attack and HCl elimination yield (11β,16β)-9-fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17-triene-21-oic acid (RRT 0.49 impurity) as the major degradant .

  • Activation Energy : Calculated as 116.9 kJ·mol⁻¹ (28.0 kcal·mol⁻¹) using the Arrhenius equation .

  • Conditions : 60–80°C, pH 4–5.

Photodegradation

Exposure to UV light degrades this compound via cleavage of the cyclohexadiene moiety in ring A, leading to loss of anti-inflammatory activity .

Oxidative and Alkaline Degradation

Under strong alkaline (10 mM NaOH) or oxidative conditions, rapid decomposition occurs, though the RRT 0.49 impurity is not observed .

Metabolic Reactions

Hepatic metabolism involves:

  • Reduction :

    • 4,5 double bond → inactive dihydro derivatives (occurs in liver and extrahepatic tissues) .

    • 3-ketone group → 3-hydroxyl group (liver-specific) .

  • Conjugation : Metabolites are sulfated or glucuronidated for renal excretion .

Synthetic Reactions

This compound is synthesized from betamethasone 17-propionate via sulfonation and chlorination :

Step Reagents/Conditions Outcome
Sulfonationp-Toluenesulfonyl chloride, triethylamine, 0–5°C, 2–5 hrsFormation of betamethasone sulfonate intermediate .
ChlorinationMethanol, 30°C, 1–5 hrsPropionyl group elimination and cyclopropanone formation .
Yield : 99%, Purity : 97.8% (HPLC) .

Stability and Forced Degradation Studies

Forced degradation experiments reveal condition-dependent breakdown :

Condition Degradants Degradation (%)
Weak acid (acetic acid, 60°C)RRT 0.49 impurity1.62
Strong base (10 mM NaOH, RT)Multiple unspecified6.30
Oxidation (H₂O₂)Oxidized derivatives>10
Light (UV exposure)PhotoproductsNot quantified

Key Impurities and Byproducts

Impurity Structure Formation Pathway
RRT 0.49(11β,16β)-9-fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17-triene-21-oic acidFavorskii rearrangement
Clobetasol acetic acid21-acetate derivativeHydrolysis of 17-propionate ester

Aplicaciones Científicas De Investigación

Introduction to Clobetasol Propionate

This compound is a highly potent topical corticosteroid widely utilized in dermatology for its anti-inflammatory, immunosuppressive, and antimitotic properties. It is primarily indicated for the treatment of various skin disorders, including psoriasis, atopic dermatitis, and lichen sclerosus. The compound is available in multiple formulations such as creams, ointments, gels, and foams, allowing for tailored therapeutic approaches depending on the condition being treated.

Treatment of Skin Disorders

This compound is predominantly used in managing inflammatory skin conditions. The following table summarizes its applications across various dermatological diseases:

Condition Formulation Efficacy
PsoriasisCream, Gel, FoamSignificant improvement in symptoms; effective in scalp psoriasis .
Atopic DermatitisOintment, CreamReduces inflammation and itching; recommended for short-term use .
Lichen SclerosusOintmentEffective in symptom relief and prevention of disease progression .
Oral Lichen PlanusOintmentFirst-line treatment; shows significant efficacy in reducing lesions and pain .

Novel Formulations and Delivery Systems

Recent advancements in drug delivery systems have enhanced the efficacy of this compound:

  • Microsponge Gels : These formulations have demonstrated improved pharmacokinetic profiles with reduced side effects. In vivo studies showed enhanced antipsoriatic activity compared to traditional formulations .
  • Nanosponge Hydrogels : These allow for sustained release and improved penetration of the drug into the skin layers, leading to better therapeutic outcomes in psoriasis treatment .

Efficacy Studies

Numerous clinical trials have evaluated the efficacy of this compound:

  • A double-blind, vehicle-controlled study involving 378 patients with scalp psoriasis indicated that 81% of those treated with this compound achieved at least 50% clearance of lesions after two weeks .
  • In a study on oral lichen planus, this compound was found to be significantly more effective than placebo in reducing pain and inflammation associated with the condition .

Side Effects and Considerations

Despite its effectiveness, this compound can lead to local and systemic side effects, including skin atrophy and hypothalamic-pituitary-adrenal axis suppression. Physicians must educate patients on proper usage to mitigate these risks. Common side effects reported include:

  • Burning or stinging sensation at application site.
  • Potential for adrenal suppression with prolonged use .

Case Study 1: Efficacy in Scalp Psoriasis

A clinical trial assessed the safety and efficacy of this compound 0.05% foam in patients with moderate to severe scalp psoriasis. After two weeks of treatment, 81% of participants experienced significant improvement compared to only 22% in the vehicle group. Local adverse effects were minimal and manageable .

Case Study 2: Oral Lichen Planus Treatment

In a systematic review analyzing multiple studies on oral lichen planus treatment with this compound, results showed that patients receiving topical clobetasol experienced significant reductions in lesion size and pain levels compared to those receiving alternative therapies or placebo .

Comparación Con Compuestos Similares

  • Betamethasone dipropionate
  • Fluocinonide
  • Halobetasol propionate

Comparison: Clobetasol propionate is unique due to its high potency and efficacy in treating severe inflammatory skin conditions. Compared to betamethasone dipropionate and fluocinonide, this compound has a stronger anti-inflammatory effect, making it suitable for short-term treatment of severe conditions . Halobetasol propionate is similar in potency but may have different side effect profiles .

Actividad Biológica

Clobetasol propionate (CP) is a highly potent topical corticosteroid widely used for the treatment of various inflammatory skin conditions, including psoriasis, eczema, and dermatitis. Its biological activity primarily stems from its ability to modulate inflammatory responses through interaction with glucocorticoid receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, and safety profile.

This compound exerts its effects through both genomic and nongenomic pathways:

  • Genomic Pathway : CP binds to glucocorticoid receptors (GR) in the cytoplasm, leading to receptor homodimerization and translocation into the nucleus. There, it binds to glucocorticoid-responsive elements (GREs), resulting in the modulation of gene expression that downregulates pro-inflammatory cytokines and upregulates anti-inflammatory proteins .
  • Nongenomic Pathway : This pathway involves rapid signaling events that do not require changes in gene expression. It influences second messengers and membrane-bound receptors, affecting cellular responses like leukocyte migration and activation .

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating various dermatological conditions. Below are key findings from clinical studies:

  • Psoriasis Treatment : A randomized controlled trial demonstrated that this compound foam significantly improved symptoms in patients with nonscalp psoriasis compared to placebo. After two weeks, patients treated with CP showed greater reductions in erythema, scaling, and plaque thickness (P < 0.0005) .
  • Chronic Eczema : Research on novel formulations of CP, such as a microsponge gel, indicated a significant reduction in inflammation and itching compared to traditional formulations. The study reported a 1.9-fold improvement in inflammation and a 1.2-fold improvement in itching scores .
  • Long-term Use : A study assessing the long-term effects of CP on vulvar lichen sclerosus found that while it was effective initially, there was a high relapse rate (84% at four years) after treatment cessation .

Safety Profile

The safety of this compound is an important consideration due to its potent effects:

  • Adverse Effects : Common side effects include local irritation and atrophy at the application site. However, most adverse reactions are mild to moderate, with no severe systemic effects reported in clinical trials .
  • Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression : Long-term use can lead to HPA axis suppression; however, studies have shown that lower concentrations (e.g., 0.025% formulations) may offer comparable efficacy with reduced systemic risk compared to higher concentrations .

Comparative Efficacy of Formulations

The following table summarizes findings from studies comparing different formulations of this compound:

Formulation Efficacy Safety Profile Study Reference
This compound 0.05% CreamEffective for moderate-to-severe psoriasis; high relapse rate post-treatmentMild local irritation; potential HPA axis suppression
This compound 0.025% CreamComparable efficacy with better systemic safety profileLower incidence of HPA suppression
This compound FoamSuperior improvement in psoriasis symptoms compared to placeboWell tolerated; compliance >90%
CP-loaded Microsponge GelSignificant reduction in eczema symptoms; minimal side effectsComparable safety to traditional formulations

Propiedades

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSHDIVRCWTZOX-DVTGEIKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048955
Record name Clobetasol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clobetasol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.42e-02 g/L
Record name Clobetasol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like other topical corticosteroids, clobetasol propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.
Record name Clobetasol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

25122-41-2, 25122-46-7
Record name Clobetasol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25122-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobetasol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobetasol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clobetasol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clobetasol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.379
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOBETASOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN79D536H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clobetasol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clobetasol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195.5 - 197 °C
Record name Clobetasol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clobetasol propionate
Reactant of Route 2
Reactant of Route 2
Clobetasol propionate
Reactant of Route 3
Reactant of Route 3
Clobetasol propionate
Reactant of Route 4
Clobetasol propionate
Reactant of Route 5
Clobetasol propionate
Reactant of Route 6
Clobetasol propionate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.